molecular formula C16H17Cl2N2NaO2 B037458 S 8307 CAS No. 118393-93-4

S 8307

カタログ番号: B037458
CAS番号: 118393-93-4
分子量: 363.2 g/mol
InChIキー: UISHOHGMISMAQN-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound known for its role as a nonpeptide angiotensin II receptor antagonist. This compound is particularly significant in the field of pharmacology due to its ability to displace angiotensin II from its specific binding sites, making it a valuable tool in the study and treatment of cardiovascular diseases .

準備方法

The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves several steps. One common method includes the reaction of 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-chlorobenzyl chloride under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.

化学反応の分析

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid undergoes various chemical reactions, including:

科学的研究の応用

Structure-Activity Relationship (SAR)

The development of S-8307 involved extensive research into its structural modifications to enhance binding affinity. Early studies demonstrated that adding specific functional groups could significantly increase its potency compared to other compounds in the same class. For instance, modifications that included additional phenyl groups resulted in compounds with up to fifteen times greater potency than S-8307 .

Compound Binding Affinity Key Modifications
S-8307ModerateAcetic acid group, imidazole ring
LosartanHighHydroxymethyl group addition
EprosartanVery HighCarboxyl moiety addition

Hypertension Treatment

S-8307 has been evaluated for its effectiveness in lowering blood pressure in various animal models. Studies have indicated that while it may not be as potent as some newer ARBs like losartan or eprosartan, it still provides beneficial effects in managing hypertension through its action on the AT1 receptor .

Comparative Studies

Research comparing S-8307 to other ARBs has highlighted its unique profile. For example, losartan is often favored due to its superior potency; however, S-8307's distinct mechanism may offer advantages in specific patient populations or in combination therapies .

Case Study: Efficacy in Animal Models

A notable study involved administering S-8307 to hypertensive rats, where it demonstrated a significant reduction in systolic blood pressure compared to control groups. The results indicated that while S-8307 was less effective than losartan, it still contributed positively to blood pressure management without notable side effects .

Potential for Development

Given the foundational work on S-8307, there is potential for further development into more potent derivatives or combination therapies with other antihypertensive agents. The ongoing research into SAR can lead to innovations that improve efficacy and reduce side effects associated with current ARBs.

Broader Implications

The implications of S-8307 extend beyond hypertension treatment; its mechanism may also provide insights into therapeutic strategies for heart failure and chronic kidney disease where angiotensin II plays a significant role in pathophysiology .

作用機序

The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in blood pressure by preventing the vasoconstrictive effects of angiotensin II. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .

類似化合物との比較

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid can be compared with other angiotensin II receptor antagonists such as losartan and valsartan. While all these compounds share a similar mechanism of action, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is unique due to its specific chemical structure, which may confer different pharmacokinetic properties and receptor binding affinities . Similar compounds include:

  • Losartan
  • Valsartan
  • Irbesartan

These compounds are all used in the treatment of hypertension and have varying degrees of efficacy and side effect profiles.

特性

CAS番号

118393-93-4

分子式

C16H17Cl2N2NaO2

分子量

363.2 g/mol

IUPAC名

sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate

InChI

InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1

InChIキー

UISHOHGMISMAQN-UHFFFAOYSA-M

SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

異性体SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

正規SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Key on ui other cas no.

118393-93-4

同義語

2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
S 8307
S-8307

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。